1-Iodobut-2-yne
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Overview
Description
1-Iodobut-2-yne is an organic compound with the molecular formula C₄H₅I . It is characterized by the presence of an iodine atom attached to a butyne structure, specifically at the first carbon of the butyne chain. This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobut-2-yne can be synthesized through the iodination of but-2-yne. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective attachment of the iodine atom to the butyne structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted products.
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Iodobut-2-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodobut-2-yne exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
1-Bromobut-2-yne: Similar structure but with a bromine atom instead of iodine.
1-Chlorobut-2-yne: Similar structure but with a chlorine atom instead of iodine.
1-Fluorobut-2-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Iodobut-2-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-iodobut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5I/c1-2-3-4-5/h4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAIOZOVAZYTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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